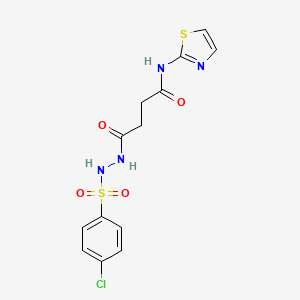
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-オキソ-4-(2-チアゾリルアミノ)ブタン酸、2-((4-クロロフェニル)スルホニル)ヒドラジドは、チアゾール環、ブタン酸骨格、およびスルホニルヒドラジド基を特徴とする複雑な有機化合物です。この化合物は、医薬品化学や工業プロセスなどの様々な分野における潜在的な生物活性と用途のために、大きな関心を集めています。
準備方法
合成経路と反応条件
4-オキソ-4-(2-チアゾリルアミノ)ブタン酸、2-((4-クロロフェニル)スルホニル)ヒドラジドの合成は、通常、複数の段階を伴います。一般的な方法の1つには、トリエチルアミンなどの塩基の存在下で、4-オキソ-4-(2-チアゾリルアミノ)ブタン酸と4-クロロベンゼンスルホニルクロリドを反応させることが含まれます。この反応は、通常、反応速度と収率を制御するために、ジクロロメタンなどの有機溶媒中で低温で行われます。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。連続フロー反応器や自動化システムの使用により、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製工程を用いて、高純度の化合物を得ることができます。
化学反応の分析
反応の種類
4-オキソ-4-(2-チアゾリルアミノ)ブタン酸、2-((4-クロロフェニル)スルホニル)ヒドラジドは、以下を含む様々な化学反応を起こす可能性があります。
酸化: チアゾール環は、特定の条件下で酸化されてスルホキシドまたはスルホンを形成することができます。
還元: ブタン酸骨格のカルボニル基は、アルコールを形成するために還元することができます。
置換: スルホニルヒドラジド基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸(mCPBA)などの試薬が一般的に使用されます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化アルミニウムリチウム(LiAlH4)などの還元剤が使用されます。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります。たとえば、チアゾール環の酸化によりスルホキシドまたはスルホンが生成される一方、カルボニル基の還元によりアルコールが生成されます。
科学研究への応用
4-オキソ-4-(2-チアゾリルアミノ)ブタン酸、2-((4-クロロフェニル)スルホニル)ヒドラジドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のための構成要素として使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性に関心があります。
医学: 治療薬としての可能性を探る研究が進められています。
産業: 新規材料の開発や化学反応の触媒として使用することができます。
科学的研究の応用
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
4-オキソ-4-(2-チアゾリルアミノ)ブタン酸、2-((4-クロロフェニル)スルホニル)ヒドラジドがその効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。チアゾール環は酵素や受容体と相互作用することができ、その活性を阻害する可能性があります。スルホニルヒドラジド基は、タンパク質の求核部位と共有結合を形成することができ、その機能の変化につながります。
類似の化合物との比較
類似の化合物
チアゾール誘導体: 2-アミノチアゾールや4-フェニルチアゾールなどの化合物は、チアゾール環構造を共有しています。
スルホニルヒドラジド: 4-メチルベンゼンスルホニルヒドラジドなどの化合物は、同様の官能基を持っています。
独自性
4-オキソ-4-(2-チアゾリルアミノ)ブタン酸、2-((4-クロロフェニル)スルホニル)ヒドラジドは、その官能基の組み合わせにより、特定の化学反応性と生物活性を示すため、ユニークです。チアゾール環とスルホニルヒドラジド基の存在により、生物学的標的との多様な相互作用が可能になり、研究や産業用途のための汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
Thiazole derivatives: Compounds such as 2-aminothiazole and 4-phenylthiazole share the thiazole ring structure.
Sulfonyl hydrazides: Compounds like 4-methylbenzenesulfonyl hydrazide have similar functional groups.
Uniqueness
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, 2-((4-chlorophenyl)sulfonyl)hydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring and the sulfonyl hydrazide group allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
124861-92-3 |
|---|---|
分子式 |
C13H13ClN4O4S2 |
分子量 |
388.9 g/mol |
IUPAC名 |
4-[2-(4-chlorophenyl)sulfonylhydrazinyl]-4-oxo-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H13ClN4O4S2/c14-9-1-3-10(4-2-9)24(21,22)18-17-12(20)6-5-11(19)16-13-15-7-8-23-13/h1-4,7-8,18H,5-6H2,(H,17,20)(H,15,16,19) |
InChIキー |
HBVWUULAFWVODN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)NNC(=O)CCC(=O)NC2=NC=CS2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



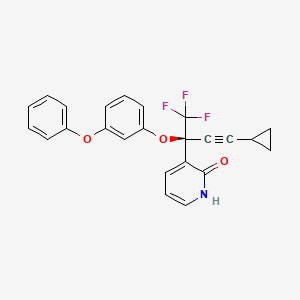

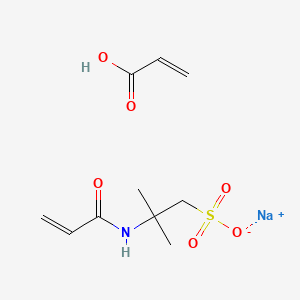
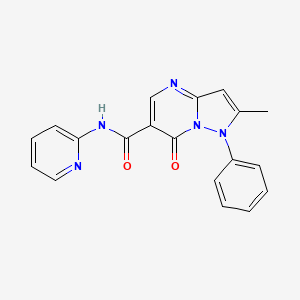
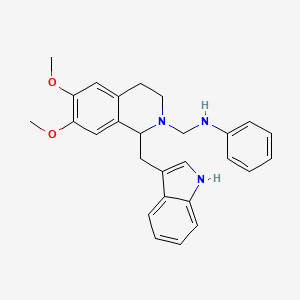
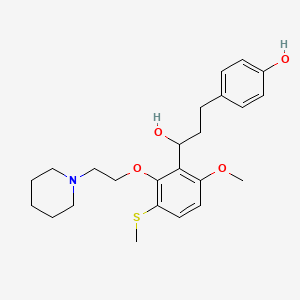
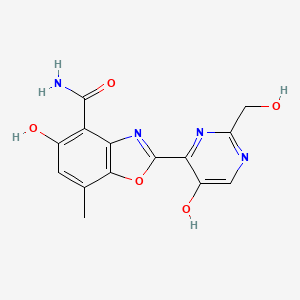
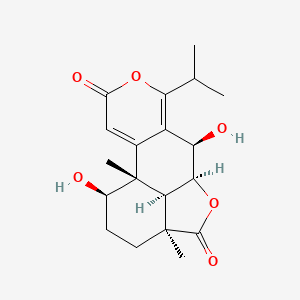


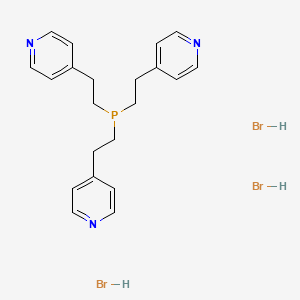

![boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12749748.png)
